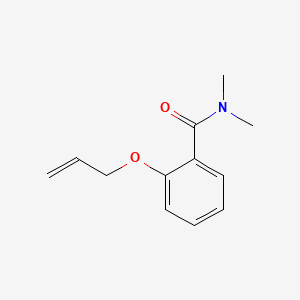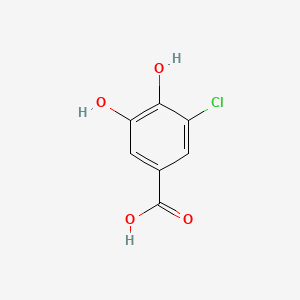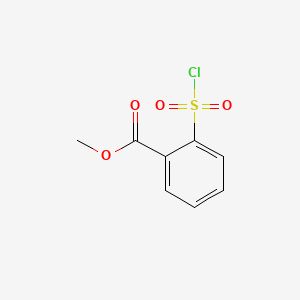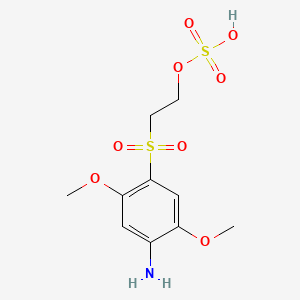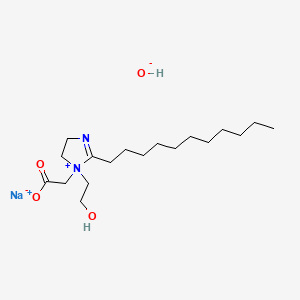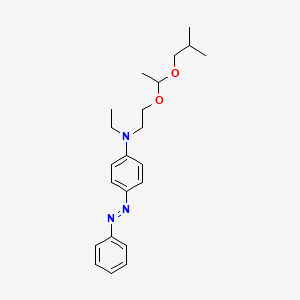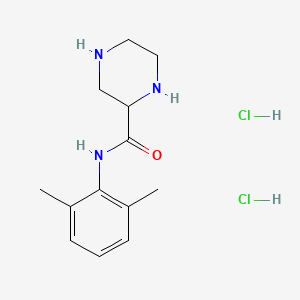
4-(Trifluoromethyl)benzoyl chloride
概要
説明
4-(Trifluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Synthesis Analysis
4-(Trifluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)benzoyl chloride is C8H4ClF3O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
4-(Trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzoyl chloride is a liquid at 20°C . It has a refractive index of 1.476 at 20°C . Its boiling point is 188-190°C at normal pressure and 78-79°C at 16 mmHg . The density of 4-(Trifluoromethyl)benzoyl chloride is 1.404 g/mL at 25°C .科学的研究の応用
Organic Synthesis
4-(Trifluoromethyl)benzoyl chloride: is a versatile reagent in organic synthesis. It is used to introduce the trifluoromethylbenzoyl group into various organic compounds . This functionality is valuable for increasing the lipophilicity of pharmaceuticals, which can enhance their bioavailability and metabolic stability.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-(Trifluoromethyl)benzoyl chloride serves as an intermediate in the synthesis of more complex molecules . It is particularly useful in the creation of new medicinal compounds where the trifluoromethyl group is a common moiety in bioactive molecules, contributing to the efficacy and selectivity of drugs.
Agrochemicals
The compound is employed in the development of agrochemicals, where it is used to synthesize pesticides and herbicides . The trifluoromethyl group is known for its ability to improve the biological activity of these compounds, making them more effective against pests and weeds.
Dyestuff Manufacturing
In the production of dyes, 4-(Trifluoromethyl)benzoyl chloride is used as a starting material for the synthesis of dye intermediates . These intermediates are then utilized to create colorants with specific properties for textiles and other materials.
Magnetic Nanoparticle Functionalization
This compound has been used to functionalize magnetic nanoparticles, which are then employed in the extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples . The functionalized nanoparticles exhibit high efficiency and selectivity in the extraction process.
Analytical Chemistry
In analytical chemistry, 4-(Trifluoromethyl)benzoyl chloride is used to modify chemical compounds to enhance their detectability and quantification in various analytical techniques . Its reactivity with a wide range of functional groups makes it a valuable tool for the preparation of analytical standards and reagents.
Safety And Hazards
4-(Trifluoromethyl)benzoyl chloride is classified as a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYBOLWRXENKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059817 | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzoyl chloride | |
CAS RN |
329-15-7 | |
| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-(Trifluoromethyl)benzoyl chloride in materials science?
A1: 4-(Trifluoromethyl)benzoyl chloride is a valuable reagent in synthesizing layered organic thin films. It reacts with amine-terminated surfaces to create a covalently bound fluorinated layer. This modification alters the film's hydrophobicity, as evidenced by contact angle changes from 15° to 106° after reaction with a hexamethylenediamine-modified surface. [] This ability to tailor surface properties makes it useful for applications requiring controlled wettability, such as antifouling coatings or sensors.
Q2: How does 4-(Trifluoromethyl)benzoyl chloride contribute to understanding the behavior of reverse micelles?
A2: Researchers utilize the hydrolysis reactions of 4-(Trifluoromethyl)benzoyl chloride within reverse micelles (RMs) to probe their properties. By comparing its hydrolysis kinetics in RMs formed by bmim-AOT (an ionic liquid-surfactant) and traditional Na-AOT, scientists glean insights into the impact of the cation (bmim+ vs Na+) on the RM's microenvironment. [] The presence of the bulky bmim+ cation between surfactant molecules influences the stability of reaction intermediates, ultimately affecting the reaction rates and mechanisms within these nano-sized water pools.
Q3: Can 4-(Trifluoromethyl)benzoyl chloride be used in analytical chemistry applications?
A3: Yes, 4-(Trifluoromethyl)benzoyl chloride is a key component in synthesizing functionalized magnetic nanoparticles (MNPs) for extracting perfluorinated compounds (PFCs). The compound is used to modify the surface of Fe3O4@SiO2 MNPs, creating selective binding sites for PFCs. [] These modified MNPs are then employed in magnetic solid-phase extraction (MSPE) to isolate and concentrate trace levels of PFCs from complex matrices, such as traditional Chinese medicine samples, before analysis. This application highlights the potential of 4-(Trifluoromethyl)benzoyl chloride in developing sensitive and efficient analytical methods for environmental and food safety monitoring.
Q4: What spectroscopic techniques are commonly used to characterize 4-(Trifluoromethyl)benzoyl chloride and its reaction products?
A4: Fourier transform infrared (FTIR) spectroscopy is crucial in analyzing 4-(Trifluoromethyl)benzoyl chloride and its reaction products. [, ] The technique helps confirm the formation of desired chemical bonds and provides insights into the molecular structure of the synthesized compounds. For example, in thin film synthesis, FTIR helps track the appearance and disappearance of specific functional groups, such as the anhydride group after MUA activation and the amide bond formation after reaction with HMDA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

